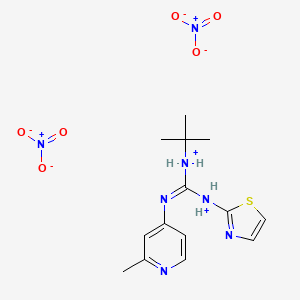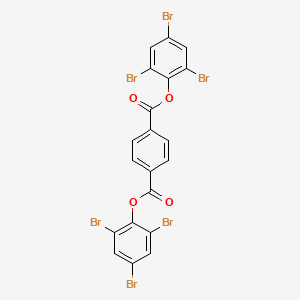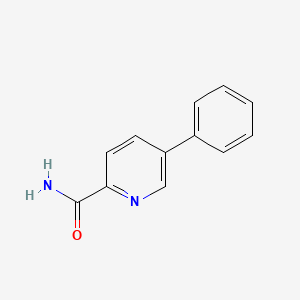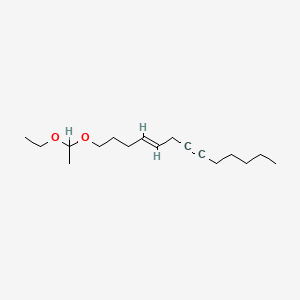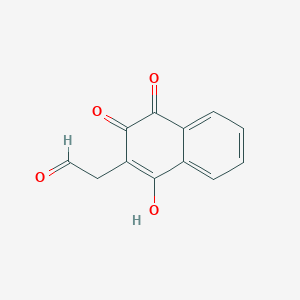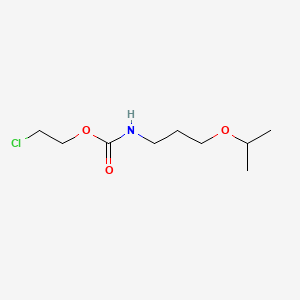
3-Ethynyl-2,2,5,5-tetramethyltetrahydrofuran-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethynyl-2,2,5,5-tetramethyloxolan-3-ol is an organic compound with the molecular formula C9H14O2 It is characterized by the presence of an ethynyl group attached to a tetramethyloxolan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethynyl-2,2,5,5-tetramethyloxolan-3-ol typically involves the following steps:
Formation of the Oxolan Ring: The initial step involves the formation of the oxolan ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction. This reaction involves the coupling of an alkyne with a halide in the presence of a palladium catalyst and a copper co-catalyst.
Hydroxylation: The final step involves the introduction of the hydroxyl group at the 3-position of the oxolan ring. This can be achieved through selective oxidation reactions.
Industrial Production Methods
Industrial production of 3-ethynyl-2,2,5,5-tetramethyloxolan-3-ol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-2,2,5,5-tetramethyloxolan-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The ethynyl group can be reduced to form an ethyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Common nucleophiles include halides (e.g., chloride, bromide) and amines.
Major Products
Oxidation: Formation of 3-ethynyl-2,2,5,5-tetramethyloxolan-3-one.
Reduction: Formation of 3-ethyl-2,2,5,5-tetramethyloxolan-3-ol.
Substitution: Formation of various substituted oxolan derivatives.
Scientific Research Applications
3-Ethynyl-2,2,5,5-tetramethyloxolan-3-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-ethynyl-2,2,5,5-tetramethyloxolan-3-ol involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biomolecules, potentially leading to biological effects such as enzyme inhibition or activation.
Comparison with Similar Compounds
Similar Compounds
3-Ethynyl-2,2,5,5-tetramethyloxolan-2-ol: Similar structure but with the hydroxyl group at the 2-position.
3-Ethynyl-2,2,5,5-tetramethylfuran-3-ol: Similar structure but with a furan ring instead of an oxolan ring.
3-Ethynyl-2,2,5,5-tetramethyloxolan-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
3-Ethynyl-2,2,5,5-tetramethyloxolan-3-ol is unique due to the presence of both an ethynyl group and a hydroxyl group on the same oxolan ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
24270-82-4 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
3-ethynyl-2,2,5,5-tetramethyloxolan-3-ol |
InChI |
InChI=1S/C10H16O2/c1-6-10(11)7-8(2,3)12-9(10,4)5/h1,11H,7H2,2-5H3 |
InChI Key |
IFTDFENRDYQEEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(O1)(C)C)(C#C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






